2-Deoxy-2-fluoro-D-glucose-1-13C

描述

Significance of Glucose Analogs in Biochemical Research

Glucose analogs are molecules that are structurally similar to glucose. nih.govchemodex.com This mimicry allows them to be recognized and taken up by cells through glucose transporters. nih.govnih.gov However, subtle structural modifications, such as the substitution of a hydroxyl group, can alter their subsequent metabolic processing. chemodex.comnih.gov

One of the most well-known glucose analogs is 2-deoxy-D-glucose (2-DG) and its fluorinated counterpart, 2-deoxy-2-fluoro-D-glucose (FDG). chemodex.comnih.gov These molecules are transported into the cell and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate and FDG-6-phosphate, respectively. nih.govnih.gov The presence of the modification at the C-2 position prevents these phosphorylated forms from being further metabolized in the glycolytic pathway. chemodex.comnih.gov This effective "trapping" of the analog inside the cell is a key feature that is exploited in various research and diagnostic applications. nih.gov While initially thought to be metabolically inert beyond phosphorylation, studies have shown that FDG can be further metabolized into other compounds, such as 2-deoxy-2-fluoro-D-mannose (FDM) and their nucleotide-diphosphate (NDP) bound forms, highlighting a more complex metabolic fate than first assumed. nih.govresearchgate.netnih.govresearchgate.net

Rationale for Carbon-13 Labeling at the C-1 Position of 2-Deoxy-2-fluoro-D-glucose

The specific placement of the ¹³C label on a glucose analog is a strategic choice designed to answer specific biological questions. Labeling 2-Deoxy-2-fluoro-D-glucose at the C-1 position (to create 2-Deoxy-2-fluoro-D-glucose-1-¹³C) is particularly informative for dissecting the initial branches of glucose metabolism, namely glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).

The rationale is based on the distinct metabolic fates of the C-1 carbon in these two pathways:

In the Pentose Phosphate Pathway (PPP): The first committed step of the oxidative PPP, catalyzed by glucose-6-phosphate dehydrogenase, involves the decarboxylation of the C-1 position of glucose-6-phosphate. This means that if [1-¹³C]glucose enters the PPP, the ¹³C label is lost as ¹³CO₂.

In Glycolysis: The C-1 carbon is retained throughout the glycolytic pathway, ultimately becoming the C-3 carbon of pyruvate (B1213749) and lactate (B86563). nih.gov

Therefore, by using 2-Deoxy-2-fluoro-D-glucose labeled at the C-1 position, researchers can probe the activity of the PPP. Since 2-Deoxy-2-fluoro-D-glucose-6-phosphate is a poor substrate for further glycolytic enzymes, its primary alternative metabolic routes, including potential entry into the PPP, can be investigated. The use of a stable ¹³C isotope allows for detection via NMR or MS, providing a powerful, non-radioactive method to study the flux through the initial steps of these critical pathways. nih.gov Studies have shown that tracers labeled at the first and second carbon positions, such as [1,2-¹³C₂]glucose, are particularly effective for estimating fluxes in both glycolysis and the PPP. nih.gov

Research Findings and Compound Data

The application of isotopically labeled compounds has generated a wealth of data. The tables below summarize key properties of the subject compound and related molecules, as well as comparative findings from metabolic flux analysis studies.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Form |

|---|---|---|---|---|

| 2-Deoxy-2-fluoro-D-glucose | 29702-43-0 | C₆H₁₁FO₅ | 182.15 | Solid |

| 2-Deoxy-D-glucose-1-¹³C | 201612-55-7 | ¹³CC₅H₁₂O₅ | 165.15 | Solid |

| Labeled Glucose Tracer | Primary Pathway(s) Analyzed | Key Findings/Advantages | Reference |

|---|---|---|---|

| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP), Glycolysis | Allows for the estimation of relative flux between glycolysis and the oxidative PPP by tracking the loss or retention of the C-1 label. | nih.gov |

| [2-¹³C]glucose | Pentose Phosphate Pathway (PPP), Glycolysis | Outperforms [1-¹³C]glucose in providing precise flux estimates for the PPP and overall network. Can help distinguish between the oxidative and non-oxidative branches of the PPP. | nih.govoup.com |

| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Considered one of the most effective tracers for providing precise estimates for both glycolysis and the PPP, as it generates distinct labeling patterns in downstream metabolites for each pathway. | nih.govresearchgate.net |

| [U-¹³C]glucose (uniformly labeled) | Central Carbon Metabolism (Glycolysis, TCA Cycle) | Provides rich labeling information throughout central metabolism, but may be less suitable for quantifying gluconeogenic pathways or resolving specific fluxes within the PPP compared to positionally labeled tracers. | biorxiv.org |

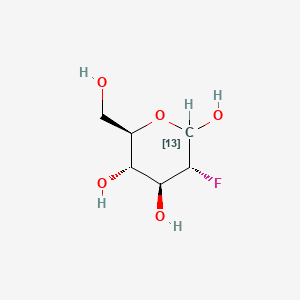

Structure

2D Structure

属性

IUPAC Name |

(3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)(213C)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-NQBVWVRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Deoxy 2 Fluoro D Glucose 1 ¹³c

Historical Context of 2-Deoxy-2-fluoro-D-glucose Synthesis

The journey to synthesize 2-Deoxy-2-fluoro-D-glucose (FDG) has been marked by the development of two primary fluorination strategies: electrophilic and nucleophilic methods. These approaches were initially developed for the synthesis of the radiolabeled analogue, ¹⁸F-FDG, for use in positron emission tomography (PET), but the underlying chemical principles are directly applicable to the synthesis of the stable isotope-labeled version. snmjournals.orgnih.gov

Electrophilic Fluorination Approaches

Early syntheses of FDG relied on electrophilic fluorination. snmjournals.orgnih.gov This method typically involves the addition of a source of electrophilic fluorine across a double bond. nih.gov A common precursor for this reaction is 3,4,6-tri-O-acetyl-D-glucal. nih.govresearchgate.net

The reaction of 3,4,6-tri-O-acetyl-D-glucal with elemental fluorine (F₂) or other electrophilic fluorinating agents like acetylhypofluorite (CH₃CO₂F) leads to the formation of a mixture of fluorinated sugar derivatives. nih.govnih.gov For instance, the reaction with F₂ can produce a mixture of 2-fluoro-2-deoxy-D-glucose and 2-fluoro-2-deoxy-D-mannose derivatives. nih.gov The use of acetylhypofluorite was considered an improvement as it offered better control over the reaction and higher yields. nih.gov Another electrophilic fluorinating agent that has been explored is xenon difluoride (XeF₂). researchgate.net

A significant drawback of electrophilic fluorination is the frequent lack of stereospecificity, often resulting in the formation of isomeric mixtures that necessitate complex purification steps. snmjournals.orgnih.gov

Nucleophilic Fluorination Methods

The development of nucleophilic fluorination methods represented a significant advancement in FDG synthesis, generally offering higher yields and greater stereospecificity compared to electrophilic approaches. nih.govumich.edu This strategy involves the displacement of a good leaving group at the C-2 position of a mannose precursor with a fluoride (B91410) ion.

A widely used precursor for this reaction is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate). umich.eduresearchgate.net The triflate group is an excellent leaving group, facilitating its displacement by the fluoride ion in an Sₙ2 reaction. This stereospecific inversion of configuration at the C-2 position converts the manno-configuration of the precursor into the desired gluco-configuration of the product. umich.edu

The fluoride source is typically an alkali metal fluoride, often used in conjunction with a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) or an aminopolyether to enhance the nucleophilicity of the fluoride ion in aprotic solvents. umich.edunih.gov Following the fluorination step, the acetyl protecting groups are removed by acid hydrolysis to yield the final product. umich.edu

Strategies for Site-Specific Carbon-13 Enrichment at C-1

The synthesis of 2-Deoxy-2-fluoro-D-glucose-1-¹³C requires the specific incorporation of a ¹³C atom at the first carbon position. This is achieved by starting the synthesis with a precursor that is already labeled at this position.

Precursor Synthesis with [1-¹³C]-D-Glucose Derivatives

The most direct approach to introduce the ¹³C label at the C-1 position is to begin with commercially available [1-¹³C]-D-glucose. medchemexpress.comnih.gov This isotopically labeled starting material can then be converted into the necessary precursors for either electrophilic or nucleophilic fluorination. For instance, [1-¹³C]-D-glucose can be transformed into [1-¹³C]-3,4,6-tri-O-acetyl-D-glucal for electrophilic fluorination or into [1-¹³C]-mannose triflate for nucleophilic fluorination through a series of established chemical transformations. The use of such precursors ensures that the ¹³C label is specifically located at the desired C-1 position in the final product.

Purification and Characterization of the Isotopic Compound

Following the synthesis, the crude product is a mixture containing the desired 2-Deoxy-2-fluoro-D-glucose-1-¹³C, unreacted starting materials, byproducts, and potentially stereoisomers (especially in the case of electrophilic fluorination). Therefore, a rigorous purification process is essential.

Purification is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful method for separating the desired product from impurities. nih.gov Ion-moderated partition chromatography has also been shown to be effective in separating 2-deoxy-2-fluoro-D-glucose from its mannose epimer. nih.gov

Characterization of the purified compound is critical to confirm its identity, purity, and the specific location of the ¹³C label. A combination of analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the structure of the molecule. The ¹³C NMR spectrum will show a significantly enhanced signal for the C-1 carbon, confirming the site of isotopic enrichment. ¹⁹F NMR spectroscopy is used to confirm the presence and environment of the fluorine atom. nih.gov

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, and high-resolution mass spectrometry can provide the exact molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments, which can further confirm the position of the ¹³C label. nih.gov

The combination of these purification and characterization techniques ensures the high purity and structural integrity of the final 2-Deoxy-2-fluoro-D-glucose-1-¹³C product, making it suitable for its intended research applications.

Biochemical Mechanisms and Metabolic Fate of 2 Deoxy 2 Fluoro D Glucose 1 ¹³c

Cellular Uptake Mechanisms via Glucose Transporters

The initial and pivotal step in the metabolic pathway of 2-Deoxy-2-fluoro-D-glucose-1-¹³C is its transport across the cell membrane. This process is primarily mediated by the same family of facilitative glucose transporters (GLUTs) that are responsible for the uptake of D-glucose. nih.gov The structural similarity between 2-FDG and glucose allows it to be recognized and transported by these proteins.

The rate of uptake is largely dependent on the expression levels of GLUT proteins on the cell surface. nih.govnih.gov Tissues with high metabolic activity, such as the brain, heart, and particularly cancer cells, often exhibit elevated expression of GLUT transporters, leading to increased accumulation of 2-FDG. nih.govnih.gov For instance, studies have shown a correlation between the expression of GLUT1 and the uptake of radiolabeled 2-FDG in various cancer cell lines. nih.govnih.gov The process is competitive, meaning that the presence of glucose can inhibit the uptake of 2-FDG. nih.govnih.gov

| Transporter Family | Key Members Involved | Significance in 2-FDG Uptake |

| Facilitative Glucose Transporters (GLUT) | GLUT1, GLUT2, GLUT3, GLUT4, etc. nih.gov | Primary mediators of 2-FDG transport into cells. nih.gov |

| Sodium-Glucose Cotransporters (SGLT) | Less characterized for 2-FDG | While primarily involved in active glucose transport, their role in 2-FDG uptake is less prominent compared to GLUTs. |

Phosphorylation by Hexokinase and Glucokinase

Once inside the cell, 2-Deoxy-2-fluoro-D-glucose-1-¹³C is a substrate for the enzyme hexokinase, and in the liver and pancreas, for glucokinase (also known as hexokinase IV). nih.govfrontiersin.orgfrontiersin.org These enzymes catalyze the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the C-6 hydroxyl group of the 2-FDG molecule. nih.govfrontiersin.org This enzymatic reaction yields 2-Deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6-P). nih.govfrontiersin.org

| Enzyme | Location | Role in 2-FDG Metabolism |

| Hexokinase | Most tissues nih.gov | Phosphorylates 2-FDG to 2-FDG-6-P. nih.govfrontiersin.org |

| Glucokinase (Hexokinase IV) | Liver and Pancreas nih.gov | Also phosphorylates 2-FDG to 2-FDG-6-P in these specific tissues. frontiersin.orgfrontiersin.org |

Intracellular Trapping as 2-Deoxy-2-fluoro-D-glucose-6-phosphate

The phosphorylation of 2-Deoxy-2-fluoro-D-glucose-1-¹³C to 2-Deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6-P) is the key to its "metabolic trapping" within the cell. frontiersin.orgsnmjournals.org The addition of the negatively charged phosphate group significantly increases the polarity of the molecule, preventing it from diffusing back across the relatively nonpolar cell membrane. frontiersin.orgsnmjournals.org Furthermore, 2-FDG-6-P is not a suitable substrate for glucose-6-phosphate transporters.

This intracellular sequestration is a cornerstone of the use of radiolabeled 2-FDG in medical imaging, as it allows for the visualization of tissues with high glucose uptake. snmjournals.org The accumulation of 2-FDG-6-P is directly proportional to the rate of glucose transport and phosphorylation activity within the cell. nih.gov

Impact on Glycolytic Pathway Flux and Enzyme Activities

The presence of the fluorine atom at the C-2 position of the glucose ring profoundly impacts the subsequent steps of the glycolytic pathway. frontiersin.org 2-Deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6-P) is a poor substrate for the enzyme phosphoglucose (B3042753) isomerase (also known as glucose-6-phosphate isomerase), which normally catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate. pnas.org This effectively creates a metabolic block in the glycolytic pathway. nih.govnih.gov

| Affected Enzyme | Role in Glycolysis | Effect of 2-FDG-6-P |

| Phosphoglucose Isomerase | Converts glucose-6-phosphate to fructose-6-phosphate. | 2-FDG-6-P is a poor substrate, leading to a block in the pathway. pnas.org |

| Hexokinase | Phosphorylates glucose to glucose-6-phosphate. | Accumulated 2-FDG-6-P can cause feedback inhibition. nih.govpnas.org |

Pathways of Further Metabolism or Dephosphorylation in Specific Biological Systems

While the predominant fate of 2-Deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6-P) is intracellular trapping, some biological systems possess mechanisms for its further metabolism or dephosphorylation. In certain tissues, particularly the liver, the enzyme glucose-6-phosphatase can catalyze the removal of the phosphate group from 2-FDG-6-P, converting it back to 2-FDG. nih.govresearchgate.net This free 2-FDG can then be transported out of the cell, leading to a lower net accumulation in these tissues. nih.gov

Furthermore, research in plant species like Arabidopsis thaliana has revealed that the metabolism of 2-FDG can be more complex than in animal cells. frontiersin.org In these systems, in addition to 2-FDG-6-P, other metabolites such as 2-deoxy-2-fluoro-gluconic acid, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG have been identified. frontiersin.org This suggests the existence of alternative metabolic pathways for 2-FDG in certain organisms. The presence of 2-deoxy-2-[18F]fluoro-D-glucose 6-phosphate has also been detected in the plasma of mice, rats, and humans, indicating some level of transport or release of the phosphorylated form from cells. nih.gov

Interference with Glycosylation Pathways

Beyond its impact on glycolysis, 2-Deoxy-2-fluoro-D-glucose can also interfere with glycosylation pathways. nih.govnih.gov Glycosylation is a critical post-translational modification process where carbohydrate moieties are attached to proteins and lipids. Given its structural similarity to mannose, another important sugar in glycosylation, 2-FDG can be mistakenly incorporated into these pathways. nih.gov

Applications in Preclinical and Basic Biomedical Research

Metabolic Flux Analysis and Network Elucidation in Cellular Models

The ability to trace the path of the ¹³C label from 2-Deoxy-2-fluoro-D-glucose-1-¹³C through metabolic pathways provides a dynamic view of cellular metabolism. This is particularly crucial for understanding the intricate metabolic networks in various cellular models.

Quantification of Glycolytic Rates in In Vitro Systems

2-Deoxy-2-fluoro-D-glucose (FDG) and its non-radioactive counterpart, 2-deoxy-D-glucose (2DG), are transported into cells via glucose transporters and subsequently phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6P) or 2-deoxy-D-glucose-6-phosphate (2DG-6P). plos.orgnih.gov This phosphorylated product cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation and the inhibition of glycolysis. plos.orgnih.gov

The rate of glycolysis can be quantified by measuring the production of lactate (B86563), the end product of anaerobic glycolysis. Studies comparing the effects of 2DG and non-radioactive FDG (¹⁹FDG) on HeLa cells have demonstrated that ¹⁹FDG can significantly decrease lactate production, suggesting a potent inhibition of the glycolytic pathway. plos.org For instance, under normoxic conditions, ¹⁹FDG was shown to be more effective than 2DG at reducing lactate levels across various concentrations. plos.org The use of 2-Deoxy-2-fluoro-D-glucose-1-¹³C in such experiments allows for the direct tracing of the labeled carbon, providing a more precise quantification of its uptake and the subsequent inhibition of glycolytic flux.

| Concentration (mM) | Lactate Production (% of Control) - 2DG | Lactate Production (% of Control) - ¹⁹FDG |

| 2.5 | ~75% | ~50% |

| 5 | ~60% | ~33% |

| 10 | ~45% | ~18% |

| 20 | ~35% | ~18% |

| Data adapted from studies on HeLa cells under normoxic conditions, showing the comparative inhibitory effect of 2DG and ¹⁹FDG on lactate production. plos.org |

Tracing Carbon Flow into Downstream Metabolites

The incorporation of the stable isotope ¹³C from labeled glucose into various downstream metabolites allows researchers to map the flow of carbon through interconnected metabolic pathways. biorxiv.org While 2-Deoxy-2-fluoro-D-glucose itself is largely trapped after phosphorylation, the use of [U-¹³C]glucose in studies of human brain tumors has demonstrated the power of this approach. In these studies, carbon from glucose was traced into the amino acids glutamate (B1630785), glutamine, and glycine, which are essential for protein and nucleic acid synthesis. nih.gov

Specifically, the detection of ¹³C-¹³C spin-spin coupling in glutamate and glutamine confirmed that glucose was metabolized to acetyl-CoA and entered the tricarboxylic acid (TCA) cycle. nih.gov The labeling patterns further revealed the conversion of glutamate to glutamine. nih.gov The use of 2-Deoxy-2-fluoro-D-glucose-1-¹³C, while primarily a tracer for glucose uptake, can provide insights into the initial steps of glucose metabolism and its competition with endogenous glucose for entry into these downstream pathways.

Investigation of Metabolic Reprogramming in Disease Models (e.g., Cancer Metabolism)

A hallmark of many cancer cells is their altered glucose metabolism, characterized by high rates of glucose uptake and glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. plos.orgnih.gov This metabolic reprogramming supports the rapid proliferation of tumor cells by providing not only ATP but also building blocks for biosynthesis. nih.gov

The glucose analog 2-deoxy-D-glucose (2DG) has been utilized to exploit this dependency and sensitize cancer cells to treatments. plos.org The non-radioactive fluorinated analog, ¹⁹FDG, has also been shown to inhibit glucose uptake in xenograft tumors and enhance the efficacy of chemotherapeutic agents like doxorubicin (B1662922) in vitro, particularly under hypoxic conditions which are common in solid tumors. plos.org

The use of 2-Deoxy-2-fluoro-D-glucose-1-¹³C in cancer research enables detailed investigation of this metabolic reprogramming without the use of radioactive materials. amegroups.org It allows for the quantification of glucose uptake and the initial phosphorylation step in various cancer models, providing a clearer understanding of how different cancer types rewire their metabolism and respond to targeted therapies that inhibit glycolysis. d-nb.info This approach is fundamental to identifying new pharmacological targets within the reprogrammed metabolic network of cancer cells. nih.gov

Enzyme Kinetic Studies and Substrate Specificity Determination

The interaction of 2-Deoxy-2-fluoro-D-glucose-1-¹³C with key enzymes of glucose metabolism provides valuable kinetic data and insights into their substrate specificity and reaction mechanisms.

Hexokinase Isoform Specificity

Hexokinases (HK) are the enzymes that catalyze the first step of glycolysis, the phosphorylation of glucose. nih.gov Mammalian tissues express four different isoforms (HKI-IV) with distinct kinetic properties and tissue distribution. nih.gov Cancer cells often upregulate certain hexokinase isoforms, particularly HKII, which is associated with the outer mitochondrial membrane and contributes to the inhibition of apoptosis. khanacademy.org

2-Deoxy-D-glucose and its fluorinated analogs are substrates for hexokinases and act as competitive inhibitors of glucose phosphorylation. nih.govmdpi.com Studies have shown that fluorinated derivatives of 2-DG can be more effective inhibitors of HKII than 2-DG itself. mdpi.com The use of 2-Deoxy-2-fluoro-D-glucose-1-¹³C allows for detailed kinetic studies of hexokinase isoforms using NMR spectroscopy. This can help in determining the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for the analog with different HK isoforms, revealing their specificities. For example, while HKI is predominantly found in the brain, HKII is insulin-sensitive and found in muscle and adipose tissue, and HKIV (glucokinase) is specific to the liver and pancreas. nih.gov Understanding the specificity of these analogs for different hexokinase isoforms is crucial for developing targeted cancer therapies. mdpi.com

| Hexokinase Isoform | Primary Location | Key Characteristics |

| HKI | Brain | High affinity for glucose. nih.gov |

| HKII | Muscle, Adipose Tissue | Insulin-sensitive; often upregulated in cancer. nih.govkhanacademy.org |

| HKIII | - | - |

| HKIV (Glucokinase) | Liver, Pancreas | Lower affinity for glucose; acts as a glucose sensor. nih.gov |

Glycosidase Inhibition Mechanism Research

2-deoxy-2-fluoro-D-glycosides are a class of mechanism-based inhibitors for retaining β-glycosidases. researchgate.netnih.gov These enzymes cleave glycosidic bonds through a double-displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. oup.com

The fluorine atom at the C-2 position destabilizes the transition states of both the glycosylation and deglycosylation steps, slowing down the entire catalytic process. researchgate.netresearchgate.net When a reactive leaving group is present at the anomeric center (like another fluorine in 2-deoxy-2-fluoro-D-glycosyl fluorides), the rate of glycosylation can be increased sufficiently to allow for the accumulation of a stable 2-deoxy-2-fluoroglycosyl-enzyme intermediate. nih.govresearchgate.net This trapping of the intermediate effectively inactivates the enzyme. nih.gov

By using 2-Deoxy-2-fluoro-D-glucose-1-¹³C, researchers can use ¹³C-NMR to study the formation and stability of this covalent intermediate, providing direct evidence for the enzyme's catalytic mechanism. This approach has been instrumental in identifying the catalytic nucleophile in the active site of various glycosidases and in understanding the specificity of these enzymes. researchgate.netnih.gov The large differences in inactivation rates observed when different 2-deoxy-2-fluoro-D-glycosyl fluorides are used with a single enzyme reflect the enzyme's substrate specificities. nih.gov

Studies in Animal Models for Systems-Level Metabolic Understanding

In preclinical research, ¹³C-FDG provides a non-radioactive alternative for studying glucose metabolism in vivo, offering insights into organ-specific metabolic activities and pathway dynamics.

Non-invasive Monitoring of Glucose Analog Distribution in Organs

The ability to track the distribution of 2-Deoxy-2-fluoro-D-glucose (FDG) non-invasively is a cornerstone of its use in animal models. As a glucose analog, FDG is taken up by cells, particularly those with high glucose utilization such as in the brain, kidneys, and various tumors. bionity.commdpi.com Its uptake is mediated by the same glucose transporters responsible for cellular glucose import. frontiersin.orgnih.govresearchgate.net

Once inside the cell, FDG is phosphorylated by hexokinase to FDG-6-phosphate. mdpi.comfrontiersin.org This phosphorylation effectively traps the molecule within the cell, as FDG-6-phosphate is a poor substrate for further glycolytic enzymes. bionity.commdpi.com This metabolic trapping is a key principle that allows for the imaging and quantification of glucose uptake in different tissues.

Techniques like ¹⁹F Magnetic Resonance Spectroscopy (MRS) can be employed to monitor the accumulation of FDG and its metabolites in various organs over extended periods. Studies in mice have shown that FDG accumulates in organs primarily as FDG or FDG-6-phosphate. nih.gov The clearance rate of these compounds varies between organs, with rapid clearance from the liver and blood, but slower clearance from the heart. nih.gov In ferret models, PET/CT imaging has been used to establish baseline metabolic activity in tissues like the heart, liver, and thymus by measuring the uptake of radiolabeled FDG. nih.gov This provides a reference for studying disease models. nih.gov

Assessment of Metabolic Pathway Activity In Vivo (excluding clinical diagnostics)

Beyond simple organ distribution, ¹³C-FDG allows for the in vivo assessment of metabolic pathway activity. The carbon-13 label enables researchers to trace the fate of the glucose analog within metabolic pathways using ¹³C-MRS. This technique complements methods that measure total glucose uptake by providing information on downstream metabolic processes. researchgate.net

In animal tissues, FDG is not only converted to FDG-6-phosphate but can also be metabolized further. researchgate.net For instance, the epimer 2-deoxy-2-fluoro-D-mannose (FDM) and its phosphorylated derivatives have been identified as metabolites in animal tissues. nih.govnih.gov The rate of FDM formation has been shown to correlate with the response of murine tumors to chemotherapy, suggesting that monitoring specific metabolic conversions of FDG can provide insights into therapeutic efficacy. researchgate.net

The combination of ¹³C-labeled substrates with MRS has proven to be a powerful tool for probing brain oxidative metabolism and neurotransmission in rodent studies. researchgate.net By tracing the flow of the ¹³C label from glucose into amino acids like glutamate and glutamine, researchers can quantify metabolic fluxes through pathways such as the TCA cycle. nih.gov While much of this work has used [1,6-¹³C₂]glucose, the principles are directly applicable to studies using ¹³C-FDG to probe the initial steps of glucose metabolism and its subsequent metabolic fate. researchgate.netnih.gov

Research Applications in Plant Metabolism and Physiology

The application of FDG in plant science, though less common than in animal studies, is a growing field offering unique insights into plant physiology. frontiersin.orgfrontiersin.org It serves as a valuable tracer for understanding how plants transport and utilize sugars, the primary products of photosynthesis. frontiersin.orgresearchgate.net

Tracing Photoassimilate Translocation

FDG has been successfully used as a tracer to follow the movement of photoassimilates—the sugars produced during photosynthesis—from their site of production in the leaves to other parts of the plant. nih.govfrontiersin.orgresearchgate.net Studies in species like sorghum have demonstrated that FDG can effectively trace this translocation process. frontiersin.orgresearchgate.net This allows researchers to visualize and quantify how carbon is distributed throughout the plant to support growth and metabolism in non-photosynthetic tissues like roots and developing fruits. frontiersin.orgresearchgate.net The use of isotopically labeled FDG, in conjunction with imaging techniques, provides a dynamic view of these transport processes in intact, living plants. researchgate.netresearchgate.net

Analysis of Solute Transport and Carbon Allocation

FDG is a powerful tool for analyzing the broader dynamics of solute transport and carbon allocation in plants. frontiersin.orgresearchgate.net By applying FDG to different parts of the plant, such as the leaves or roots, researchers can study the mechanisms of uptake and long-distance transport through the plant's vascular systems (xylem and phloem). researchgate.netresearchgate.net These studies are crucial for understanding how plants manage their carbon resources in response to changing environmental conditions or stresses. db-thueringen.de Research has utilized FDG to visualize and quantify solute movement and to investigate how carbon is allocated to different sinks within the plant. frontiersin.orgresearchgate.net

Table 1: Research Applications of 2-Deoxy-2-fluoro-D-glucose in Plant Carbon Allocation Studies

| Plant Species | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Sorghum | Photoassimilate Translocation | FDG can be used as a tracer for photoassimilate movement in intact plants. | frontiersin.orgresearchgate.net |

| Tomato | FDG Uptake and Distribution | First reported uptake and distribution of FDG in a plant species. | nih.govfrontiersin.orgresearchgate.net |

| Arabidopsis thaliana | Metabolism of FDG | Identified several metabolites of FDG, showing its metabolism is more complex than in animals. | frontiersin.orgnih.gov |

| Pepper (Capsicum annuum) | Quantification of Distribution | PET analysis showed distribution patterns following root or stem application. | researchgate.net |

| Radish (Raphanus sativus) | Imaging of Distribution | PET imaging visualized the transport of FDG from the petiole into the leaf tissue. | researchgate.net |

Elucidation of Novel Metabolic Fates in Plant Tissues

Research into the metabolic fate of FDG in plants has revealed significant differences compared to animal cells. frontiersin.orgnih.gov While animal cells primarily accumulate FDG-6-phosphate, plant tissues metabolize FDG into a more diverse array of compounds. frontiersin.orgresearchgate.net

In the model plant Arabidopsis thaliana, studies using mass spectrometry and NMR on leaf tissue fed with FDG have identified several major metabolic end products. frontiersin.orgnih.govscience.gov These findings indicate that glycolysis and starch degradation pathways are involved in FDG metabolism in plants. frontiersin.orgnih.gov The metabolism of FDG in plants extends well beyond simple phosphorylation, highlighting unique aspects of plant sugar metabolism. frontiersin.orgscience.gov The identification of these novel metabolites is crucial for the correct interpretation of tracer imaging studies in plants and opens new avenues for investigating plant metabolic pathways. frontiersin.orgnih.gov

Table 2: Identified Metabolites of 2-Deoxy-2-fluoro-D-glucose in Arabidopsis thaliana

| Metabolite | Metabolic Pathway Implication | Reference |

|---|---|---|

| FDG-6-phosphate | Glycolysis (Hexokinase activity) | frontiersin.orgfrontiersin.orgnih.gov |

| 2-deoxy-2-fluoro-gluconic acid | Oxidative pathway | frontiersin.orgfrontiersin.orgnih.gov |

| 2-deoxy-2-fluoro-maltose | Starch/disaccharide metabolism | frontiersin.orgfrontiersin.orgnih.gov |

| Uridine-diphosphate-FDG (UDP-FDG) | Sucrose synthesis or cell wall polysaccharide synthesis | frontiersin.orgfrontiersin.orgnih.gov |

Advanced Spectroscopic and Analytical Methodologies for 2 Deoxy 2 Fluoro D Glucose 1 ¹³c

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the metabolism of ¹³C-labeled compounds in vivo, ex vivo, and in vitro. It allows for the non-invasive measurement of metabolic fluxes and the identification of downstream metabolites. nih.gov

In Vivo ¹³C NMR Spectroscopy for Metabolic Tracing

In vivo ¹³C NMR spectroscopy, combined with the administration of ¹³C-labeled substrates like 2-Deoxy-2-fluoro-D-glucose-1-¹³C, is a robust method for quantifying a wide range of metabolic fluxes non-invasively. nih.gov This technique has been instrumental in quantifying glycogen (B147801) synthesis rates and understanding the intricate relationship between energy metabolism and neurotransmission. nih.gov By tracking the incorporation of the ¹³C label from the administered glucose analog into various metabolites, researchers can map out active metabolic pathways. researchgate.net For instance, studies using [1-¹³C]-glucose have demonstrated significant labeling of [4-¹³C]-glutamate and [4-¹³C]-glutamine in the brain, providing insights into the glutamate-glutamine neurotransmitter cycle. nih.gov

The choice of using a ¹³C-labeled glucose analog like 2-Deoxy-2-fluoro-D-glucose-1-¹³C offers advantages over radioactive tracers by allowing for the specific detection of chemical groups within metabolites through their chemical shifts. nih.gov This specificity helps to distinguish between the infused substrate and its metabolic products. nih.gov

Ex Vivo and In Vitro ¹³C NMR for Metabolite Profiling and Structural Elucidation

Ex vivo and in vitro ¹³C NMR spectroscopy are essential for detailed metabolite profiling and the structural elucidation of compounds derived from 2-Deoxy-2-fluoro-D-glucose-1-¹³C. These approaches allow for the analysis of tissue extracts and cell cultures, providing a controlled environment to identify and quantify metabolic products. nih.gov

In studies of glioblastoma, for example, ex vivo proton NMR analysis of tissue post-radiotherapy has been used to profile metabolites. researchgate.net Similarly, in plant metabolomics research, leaf extracts have been analyzed using a combination of MS and NMR to identify the metabolic fate of 2-Deoxy-2-fluoro-D-glucose. nih.gov These studies have successfully identified several downstream metabolites, demonstrating that the metabolism of this glucose analog can be more complex than initially thought. nih.gov

The structural elucidation of these metabolites often relies on a combination of one-dimensional and two-dimensional NMR experiments, such as ¹H-¹H correlation spectroscopy (COSY) and ¹H-¹³C heteronuclear single quantum coherence (HSQC) spectroscopy. nih.gov These techniques provide detailed information about the chemical environment and connectivity of atoms within a molecule, enabling the precise identification of metabolic products. nih.gov

¹⁹F NMR for Metabolite Detection and Epimeric Conversion Studies

The presence of a fluorine atom in 2-Deoxy-2-fluoro-D-glucose allows for the use of ¹⁹F NMR spectroscopy, a highly sensitive technique for detecting fluorinated metabolites. mdpi.com ¹⁹F NMR has been instrumental in studying the epimeric conversion of 2-Deoxy-2-fluoro-D-glucose (FDG) to its 2-epimer, 2-deoxy-2-fluoro-D-mannose (FDM). nih.gov This conversion has been observed to reflect brain activity and has been studied in various tissues, including tumors. nih.govnih.gov

In vivo ¹⁹F NMR studies have demonstrated the uptake and metabolism of FDG in tumors, where it is converted to FDM and other nucleotide diphosphate (B83284) derivatives. nih.gov The prolonged retention of these metabolites in tumor cells compared to healthy organs suggests their potential as biomarkers for tumor detection. nih.gov Ex vivo ¹⁹F NMR analysis of tumor extracts has confirmed the presence of these metabolites and has been used to monitor the response to chemotherapy. researchgate.net

The unique chemical shifts of the fluorine atom in different metabolic products allow for their distinct detection and quantification. For instance, in murine tumors, a second broad peak upfield from the FDG signal was identified as the epimer FDM and its conjugates. researchgate.net

Techniques for Sensitivity Enhancement in ¹³C NMR

A significant challenge in ¹³C NMR spectroscopy is its inherently low sensitivity due to the low gyromagnetic ratio of the ¹³C nucleus. nih.gov Several techniques have been developed to enhance the sensitivity of ¹³C NMR experiments, making it a more powerful tool for in vivo metabolic studies.

One primary method is the use of the Nuclear Overhauser Effect (NOE), where irradiation of protons that are dipolar-coupled to ¹³C nuclei can enhance the ¹³C signal by a factor of up to nearly three. nih.gov Another crucial technique is broadband decoupling, which removes the splitting of ¹³C resonances caused by scalar coupling to protons, thereby simplifying the spectrum and improving sensitivity. nih.gov

Polarization transfer techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), transfer the higher polarization of protons to the ¹³C nuclei, leading to a significant signal enhancement. scispace.com Furthermore, indirect detection methods, such as ¹H-[¹³C] NMR, detect the protons attached to ¹³C nuclei. nih.govresearchgate.net This approach benefits from the higher gyromagnetic ratio of protons, resulting in substantially greater sensitivity and allowing for the direct calculation of ¹³C fractional enrichments in vivo. nih.govresearchgate.net The development of advanced pulse sequences and the availability of high magnetic field strengths have made ¹H-[¹³C]-NMR the preferred method for high-resolution metabolic studies. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive analytical technique that complements NMR spectroscopy in metabolic studies by providing precise mass information for the identification and quantification of metabolites.

Isotopic Enrichment Analysis by MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) is particularly valuable for analyzing the isotopic enrichment of metabolites derived from ¹³C-labeled substrates. By fragmenting the parent ion of a metabolite, MS/MS provides structural information that, combined with the mass shift due to the ¹³C label, allows for confident identification. nih.gov

In studies of 2-Deoxy-2-fluoro-D-glucose metabolism, MS/MS fragmentation analysis has been used to identify various end products. nih.govfrontiersin.org The exact mono-isotopic masses of the metabolites are determined, and their fragmentation patterns are compared to known standards or predicted pathways. nih.gov This approach has been successfully applied in plant metabolomics to identify compounds such as 2-deoxy-2-fluoro-gluconic acid, FDG-6-phosphate, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG. nih.gov The analysis of isotopic enrichment provides a quantitative measure of the flux through different metabolic pathways. ed.ac.uk

Identification and Quantification of Metabolites Derived from 2-Deoxy-2-fluoro-D-glucose-1-¹³C

The use of stable isotope-labeled compounds, such as 2-Deoxy-2-fluoro-D-glucose-1-¹³C, is a cornerstone of metabolic flux analysis, providing a powerful tool to trace the fate of this glucose analog within complex biological systems. The ¹³C label at the C-1 position allows for the precise tracking and quantification of its downstream metabolites through sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com

Upon cellular uptake, 2-Deoxy-2-fluoro-D-glucose (FDG) is phosphorylated by hexokinase to form 2-Deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P). frontiersin.orgnih.gov This is the primary metabolite that accumulates in many cell types, as the fluorine atom at the C-2 position sterically hinders further metabolism by phosphoglucose (B3042753) isomerase. mdpi.com However, further metabolism can occur, leading to the formation of other derivatives. Research in various biological systems, including plants and tumors, has identified additional key metabolites. frontiersin.orgresearchgate.net

The ¹³C label originating from 2-Deoxy-2-fluoro-D-glucose-1-¹³C is incorporated into these downstream molecules. Mass spectrometry can then be employed to detect the mass shift caused by the ¹³C atom, allowing for the differentiation of labeled metabolites from their unlabeled endogenous counterparts. pnas.org By analyzing the mass isotopomer distribution, researchers can quantify the contribution of the exogenous labeled glucose analog to various metabolic pools. biorxiv.org

Key identified metabolites derived from the metabolism of 2-Deoxy-2-fluoro-D-glucose include:

2-Deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P): The initial product of intracellular phosphorylation. frontiersin.orgnih.gov

2-Deoxy-2-fluoro-gluconic acid: An oxidation product. frontiersin.org

Uridine-diphosphate-2-Deoxy-2-fluoro-D-glucose (UDP-FDG): A sugar nucleotide involved in glycosylation pathways. frontiersin.org

2-Deoxy-2-fluoro-maltose: A disaccharide formed through starch or glycogen metabolic pathways. frontiersin.org

The quantification of these ¹³C-labeled metabolites provides a dynamic view of cellular metabolism, revealing the flux through different pathways. For instance, the detection of ¹³C-labeled UDP-FDG would indicate the entry of the glucose analog into nucleotide sugar biosynthesis.

Table 1: Identified Metabolites of 2-Deoxy-2-fluoro-D-glucose and the Role of ¹³C Labeling

| Metabolite | Metabolic Pathway | Role of ¹³C Labeling in Analysis |

| 2-Deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P) | Glycolysis (initial step) | Quantification of hexokinase activity and cellular uptake. The ¹³C label allows for differentiation from endogenous glucose-6-phosphate. |

| 2-Deoxy-2-fluoro-gluconic acid | Oxidation | Tracing the extent of oxidative metabolism of the glucose analog. |

| Uridine-diphosphate-2-Deoxy-2-fluoro-D-glucose (UDP-FDG) | Nucleotide Sugar Metabolism | Measuring the flux into glycosylation pathways. |

| 2-Deoxy-2-fluoro-maltose | Starch/Glycogen Metabolism | Investigating the involvement of complex carbohydrate metabolism. |

Chromatographic Separations

Chromatographic techniques are indispensable for the analysis of 2-Deoxy-2-fluoro-D-glucose-1-¹³C, ensuring its purity and enabling the accurate quantification of the compound and its metabolites in complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Assessment

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 2-Deoxy-2-fluoro-D-glucose-1-¹³C. It is the method of choice for determining the chemical and radiochemical purity, as well as the concentration of the compound in various samples. nih.gov

Several HPLC methods have been developed for the analysis of FDG and its metabolites. researchgate.net These methods often utilize anion-exchange or reversed-phase columns. For instance, a common approach for separating FDG from its phosphorylated metabolite, FDG-6-P, involves the use of an anion-exchange column with an aqueous mobile phase. nih.gov The choice of detector is crucial, with refractive index (RI) detectors being suitable for purity assessment of the bulk compound, while mass spectrometric (MS) detectors provide the high sensitivity and selectivity required for quantifying low levels of the compound and its ¹³C-labeled metabolites in biological samples. chemrxiv.orgresearchgate.net

A typical HPLC method for the analysis of 2-Deoxy-2-fluoro-D-glucose-1-¹³C would involve the following parameters:

Table 2: Example HPLC Method Parameters for the Analysis of 2-Deoxy-2-fluoro-D-glucose-1-¹³C

| Parameter | Description |

| Column | Anion-exchange column (e.g., Hamilton RCX-10) or a reversed-phase C18 column. chemrxiv.orggoogle.com |

| Mobile Phase | Isocratic or gradient elution with an aqueous buffer (e.g., 18 mM NaOH) or a mixture of acetonitrile (B52724) and water. nih.govgoogle.com |

| Flow Rate | Typically in the range of 0.5 - 1.0 mL/min. |

| Detector | Refractive Index (RI) for purity, or a Mass Spectrometer (MS) for high sensitivity and quantification of ¹³C-labeled species. chemrxiv.orggoogle.com |

| Injection Volume | 5 - 20 µL. |

| Column Temperature | Controlled at a specific temperature, for example, 30°C, to ensure reproducibility. google.com |

The validation of such HPLC methods is critical and typically includes the assessment of linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Gas Chromatography (GC) for Derivative Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. While 2-Deoxy-2-fluoro-D-glucose-1-¹³C itself is not volatile, it can be chemically modified through derivatization to produce volatile derivatives suitable for GC analysis. researchgate.net This approach is often used to analyze impurities or to separate and identify isomers.

A common derivatization procedure for sugars is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This process increases the volatility and thermal stability of the sugar molecule. The resulting TMS-derivatives of 2-Deoxy-2-fluoro-D-glucose-1-¹³C and its potential isomers, such as 2-deoxy-2-fluoro-D-mannose, can then be separated and quantified by GC-MS. nih.gov

The mass spectrometer detector in a GC-MS system allows for the identification of the derivatives based on their unique mass fragmentation patterns. The presence of the ¹³C label in the 2-Deoxy-2-fluoro-D-glucose-1-¹³C derivative will result in a characteristic mass shift in the fragment ions, facilitating its identification and differentiation from other compounds.

Table 3: Example GC-MS Method Parameters for the Analysis of Derivatized 2-Deoxy-2-fluoro-D-glucose-1-¹³C

| Parameter | Description |

| Derivatization Agent | Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). |

| Column | A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or equivalent). d-nb.info |

| Carrier Gas | Helium at a constant flow rate. d-nb.info |

| Injection Mode | Split or splitless injection. |

| Temperature Program | A temperature gradient is typically used to ensure good separation of the derivatized compounds. |

| Detector | Mass Spectrometer (MS) operating in electron ionization (EI) mode for fragmentation analysis. |

The use of GC-MS for derivative analysis provides high resolution and sensitivity, making it a valuable tool for detailed structural characterization and impurity profiling of 2-Deoxy-2-fluoro-D-glucose-1-¹³C.

Future Research Directions and Unanswered Questions

Development of Novel Synthetic Routes for Improved Isotopic Yields and Purity

The efficiency and purity of 2-FG-1-13C are paramount for its utility as a tracer. Current synthetic routes, while effective, are continuously being refined to enhance isotopic yield and chemical purity. Future research will likely focus on several key areas:

Advanced Catalytic Methods: Exploring new catalysts and reaction conditions to improve the stereospecificity and regioselectivity of the fluorination and carbon-13 incorporation steps. This could lead to higher yields of the desired isomer and reduce the formation of unwanted byproducts.

Enzymatic Synthesis: Harnessing the specificity of enzymes could offer a more efficient and environmentally friendly approach to the synthesis of 2-FG-1-13C. Research into enzymes that can tolerate and specifically act on fluorinated and isotopically labeled substrates is a promising avenue.

A notable synthetic route involves the reaction of 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulphonyl)-β-D-mannopyranose with tetraalkylammonium fluorides, which provides a rapid and high-yield pathway to 2-deoxy-2-fluoro-D-glucose. rsc.org Another approach involves the reaction of [F-18]F2 with D-glucal in water. snmjournals.org

Elucidation of Uncharacterized Metabolic Branches and Derivative Formation

While it is well-established that 2-FG is phosphorylated to 2-Deoxy-2-fluoro-D-glucose-6-phosphate (2-FG-6P), its metabolic fate beyond this initial step is not fully understood and appears to be tissue-specific. researchgate.net Future research will aim to unravel these less-characterized metabolic pathways.

It was previously believed that 2-FG-6P was a terminal metabolite, but studies have shown significant metabolism beyond this point in various organs. researchgate.net Research has identified several downstream metabolites, including:

2-Deoxy-2-fluoro-D-mannose (FDM) and its 6-phosphate derivative (FDM-6P) nih.gov

2-Deoxy-2-fluoro-D-glucose-1-phosphate (FDG-1-P) researchgate.net

2-Deoxy-2-fluoro-D-mannose-1-phosphate (FDM-1-P) researchgate.net

Nucleotide diphosphate (B83284) derivatives of FDG and FDM researchgate.net

2-fluoro-2-deoxy-6-phosphogluconolactone (FD-PGL) nih.gov

2-fluoro-2-deoxy-6-phosphogluconate (B1216973) (FD-PG) nih.gov

In the model plant species Arabidopsis thaliana, the metabolism of 2-FG is considerably different from that in animal cells and extends beyond phosphorylation. frontiersin.orgresearchgate.netfrontiersin.orgpatrinum.ch Major end products identified in this plant include 2-deoxy-2-fluoro-gluconic acid, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG. frontiersin.orgresearchgate.netfrontiersin.orgpatrinum.ch

The extent of this downstream metabolism varies between tissues, suggesting that the relative accumulation of these metabolites could provide valuable information about the specific metabolic state of different organs and cell types. researchgate.net Further investigation using advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be crucial to fully map these metabolic branches and understand their biological significance.

Expansion of Applications in Diverse Biological Systems and Organisms

The application of 2-FG-1-13C has predominantly been in the context of cancer and brain metabolism in animal models. nih.govresearchgate.net However, its potential extends to a wide array of biological systems.

Plant Biology: As demonstrated in Arabidopsis thaliana, 2-FG can serve as a tracer for photoassimilate transport and metabolism. frontiersin.orgresearchgate.netfrontiersin.orgpatrinum.ch Future studies could explore its use in understanding nutrient allocation, stress responses, and the biosynthesis of valuable plant compounds. researchgate.netfrontiersin.org

Microbiology: Investigating the metabolism of 2-FG-1-13C in microorganisms could provide insights into microbial glucose utilization pathways and their regulation. This knowledge could be applied in fields such as industrial biotechnology for the optimization of microbial production systems. nih.gov

Metabolic Diseases: The use of 13C-labeled tracers is a powerful tool for studying metabolic diseases. bruker.com 2-FG-1-13C could be employed to investigate alterations in glucose metabolism in conditions like diabetes, obesity, and cardiovascular disease, potentially leading to the identification of new therapeutic targets. bruker.comfrontiersin.org

Neuroscience: Beyond its use in mapping glucose uptake, the downstream metabolites of 2-FG may provide a more nuanced picture of brain activity and neurotransmitter metabolism. nih.gov

The ability to trace the fate of the 13C label through these diverse systems will offer a more dynamic and detailed understanding of their metabolic networks.

Integration with Advanced Computational Modeling for Metabolic Reconstruction

The data generated from 2-FG-1-13C tracer studies can be significantly enhanced through integration with computational modeling. mdpi.com This approach, known as 13C Metabolic Flux Analysis (13C-MFA), allows for the quantification of intracellular metabolic fluxes, providing a systems-level view of cellular metabolism. nih.govisotope.comnih.govfrontiersin.org

Future research will focus on:

Developing more sophisticated models: Creating more comprehensive metabolic models that incorporate the known downstream metabolic pathways of 2-FG. nih.govbiorxiv.orgarxiv.org

Integrating multi-omics data: Combining 13C-MFA data with information from genomics, transcriptomics, and proteomics to build more accurate and predictive models of metabolic networks. researchgate.net

Dynamic modeling: Moving beyond steady-state flux analysis to dynamic models that can capture the changes in metabolic fluxes over time in response to various stimuli. arxiv.org

These integrated approaches will be instrumental in reconstructing metabolic pathways and understanding how they are rewired in different physiological and pathological states. nih.govmdpi.com

Potential for Derivatization for Enhanced Research Specificity or Detection Modalities

Modifying the structure of 2-FG-1-13C through derivatization can open up new avenues for research by enhancing its specificity or enabling different detection methods.

Fluorescent Labeling: Attaching a fluorescent tag to 2-FG-1-13C would allow for its visualization using fluorescence microscopy, providing spatial information on its uptake and distribution at the subcellular level. researchgate.netacs.orgresearchgate.net This would create a dual-modality probe, combining the quantitative power of mass spectrometry or NMR with the imaging capabilities of fluorescence.

Targeted Probes: Derivatizing 2-FG-1-13C with molecules that bind to specific cellular targets could enhance its research specificity. For example, linking it to a ligand for a particular receptor could allow for the study of glucose metabolism in specific cell populations.

Bifunctional Probes: The development of bifunctional probes that combine the properties of 2-FG-1-13C with another functional group could enable novel applications. For instance, a probe that can both trace metabolism and report on the local microenvironment (e.g., pH or redox state) would be highly valuable. nih.govresearchgate.net

These derivatization strategies hold the promise of creating a new generation of molecular probes with enhanced capabilities for dissecting the complexities of cellular metabolism.

常见问题

Basic Research Questions

Q. What is the synthetic pathway for 2-Deoxy-2-fluoro-D-glucose-1-¹³C, and how does fluorination at the 2-position affect stereochemical outcomes?

- Methodology : Fluorination is achieved using electrophilic agents like Selectfluor™ on a protected glycal intermediate. For example, fluorination of D-glucal derivatives in dry nitromethane yields predominantly the 2F-gluco epimer due to steric and solvent effects, with minimal formation of undesired mano-epimers . The ¹³C label at the 1-position is introduced during glucose precursor synthesis via isotopic enrichment, often using ¹³C-labeled formaldehyde or cyanide in multi-step protocols .

- Key Considerations : Monitor reaction stereoselectivity using ¹⁹F NMR and confirm isotopic purity via mass spectrometry .

Q. How does 2-Deoxy-2-fluoro-D-glucose-1-¹³C differ from natural glucose in metabolic pathways?

- Methodology : The compound is phosphorylated by hexokinase but cannot undergo further glycolysis due to the 2-fluoro substitution, leading to intracellular trapping as 2-deoxy-2-fluoro-D-glucose-6-phosphate. This mimics the metabolic trapping mechanism of 2-deoxy-D-[¹⁴C]glucose used in the Sokoloff method for measuring cerebral glucose utilization .

- Key Considerations : Use autoradiography (for ¹⁴C analogs) or ¹³C NMR (for ¹³C-labeled versions) to quantify regional metabolic activity. Note that ¹³C labeling allows non-radioactive tracking, suitable for longitudinal studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in phosphorylation efficiency of 2-Deoxy-2-fluoro-D-glucose-1-¹³C across different cell types?

- Methodology : Compare hexokinase isoform expression (e.g., HK-I vs. HK-II) using qPCR or Western blotting. Perform kinetic assays under varying oxygen conditions, as hypoxia upregulates HK-II and enhances phosphorylation rates .

- Data Analysis : Normalize phosphorylation rates to hexokinase activity measurements and correlate with metabolic stress markers (e.g., HIF-1α levels) .

Q. What experimental designs optimize the use of 2-Deoxy-2-fluoro-D-glucose-1-¹³C for real-time tracking of glucose utilization in cancer models?

- Methodology : Combine hyperpolarized ¹³C MRI with the compound to enhance signal detection in tumors. Use orthotopic xenograft models to preserve tissue-specific metabolic microenvironments .

- Challenges : Address rapid T₁ relaxation of hyperpolarized ¹³C by optimizing injection timing and imaging sequences. Validate results with LC-MS/MS quantification of trapped metabolites .

Q. How do competing metabolic pathways (e.g., pentose phosphate pathway) influence the interpretation of ¹³C tracer data from this compound?

- Methodology : Perform isotopomer analysis using ¹³C-NMR or GC-MS to distinguish between glycolytic and pentose phosphate pathway fluxes. Co-administer [U-¹³C]glucose to track crossover effects .

- Data Interpretation : Use metabolic flux analysis software (e.g., INCA) to model pathway contributions and correct for isotopic dilution .

Methodological Challenges and Solutions

Q. How can researchers mitigate isotopic dilution effects when using 2-Deoxy-2-fluoro-D-glucose-1-¹³C in vivo?

- Strategy : Administer the compound under fasting conditions to reduce endogenous glucose competition. Use kinetic modeling to account for dilution, incorporating plasma glucose and tracer concentration time-course data .

Q. What are the limitations of using ¹³C labeling instead of radioactive isotopes (e.g., ¹⁴C or ¹⁸F) for metabolic studies?

- Limitations : Lower sensitivity of ¹³C detection requires higher tracer doses or hyperpolarization techniques. Unlike ¹⁸F, ¹³C does not enable positron emission tomography (PET), limiting spatial resolution .

- Workarounds : Combine ¹³C with hyperpolarized MRI or complementary techniques like Raman spectroscopy for multi-modal imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。